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Compound of Interest

Compound Name: ACBI2

Cat. No.: B13451338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and

experimental support for utilizing ACBI2, a potent and selective SMARCA2 degrader, in

combination with other anti-cancer agents. The following sections detail the synergistic effects

of ACBI2 with an MCL1 inhibitor and a KRAS G12C inhibitor, providing protocols for key

experiments and summarizing relevant data.

Introduction to ACBI2
ACBI2 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively

induces the degradation of the SMARCA2 protein by recruiting the Von Hippel-Lindau (VHL) E3

ubiquitin ligase.[1] In cancers with loss-of-function mutations in the tumor suppressor gene

SMARCA4, there is a synthetic lethal dependency on the paralog protein SMARCA2.[2] By

degrading SMARCA2, ACBI2 offers a targeted therapeutic strategy for these SMARCA4-

deficient cancers.[1] While ACBI2 monotherapy has demonstrated significant tumor growth

inhibition in preclinical models, this effect is often cytostatic rather than inducing tumor

regression.[2] This has prompted the investigation of combination therapies to enhance the

anti-cancer efficacy of ACBI2.
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Rationale for Combination
Degradation of SMARCA2 by ACBI2 in SMARCA4-mutant cancer cells can lead to cell cycle

arrest but may not be sufficient to induce robust apoptosis. Myeloid cell leukemia-1 (MCL1) is a

key anti-apoptotic protein of the BCL-2 family that is frequently overexpressed in various

cancers and contributes to therapeutic resistance. A genome-wide CRISPR screen in

SMARCA4-mutant lung cancer cell lines has demonstrated that the loss of MCL1 can sensitize

these cells to SMARCA2 degradation.[3] The combination of a SMARCA2 degrader with an

MCL1 inhibitor is therefore hypothesized to have a synergistic effect, leading to enhanced

cancer cell death.[2][3]

Data Presentation
Table 1: In Vitro Synergy of SMARCA2 Degrader and MCL1 Inhibitor in SMARCA4-Mutant

NSCLC Cell Lines

Cell Line
SMARCA2
Degrader (A947)
IC50 (nM)

MCL1 Inhibitor
(AMG-176) IC50
(nM)

Combination Effect

NCI-H1793 ~10 >1000 Synergistic

NCI-H1944 ~5 >1000 Synergistic

NCI-H838 ~20 >1000 Synergistic

Data adapted from studies on a similar selective SMARCA2 degrader, A947.[2][4]

Table 2: In Vivo Efficacy of SMARCA2 Degrader and MCL1 Inhibitor Combination in a

SMARCA4-Deleted Lung Cancer Xenograft Model
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Treatment Group Dosing Regimen
Tumor Growth
Inhibition (%)

Observations

Vehicle Once daily, p.o. 0 -

SMARCA2 Degrader

(PRT3789)
Once daily, p.o. Significant Tumor Stasis

MCL1 Inhibitor

(PRT1419)
Once weekly, p.o. Moderate -

Combination

PRT3789 once daily +

PRT1419 once

weekly, p.o.

>100 Tumor Regressions

Data adapted from studies on a similar selective SMARCA2 degrader, PRT3789, and MCL1

inhibitor, PRT1419.[3][5]

Experimental Protocols
1. Cell Viability Assay to Determine Synergy

This protocol describes how to assess the synergistic effect of ACBI2 and an MCL1 inhibitor on

the viability of SMARCA4-mutant cancer cells using a luminescent cell viability assay.

Materials:

SMARCA4-mutant cancer cell lines (e.g., NCI-H1793, NCI-H1944)

ACBI2

MCL1 inhibitor (e.g., AMG-176, S63845)

Cell culture medium and supplements

96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
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Luminometer

Procedure:

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24

hours.

Prepare a dose-response matrix of ACBI2 and the MCL1 inhibitor. A 9x9 matrix is

recommended to capture a wide range of concentrations.

Treat the cells with the drug combinations and incubate for 5 days.

On day 5, allow the plate to equilibrate to room temperature for 30 minutes.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Analyze the data using a synergy model (e.g., Bliss independence model) to determine if

the combination is synergistic, additive, or antagonistic.[2]

2. In Vivo Xenograft Study

This protocol outlines an in vivo study to evaluate the efficacy of combined ACBI2 and MCL1

inhibitor treatment in a mouse xenograft model of SMARCA4-deleted lung cancer.

Materials:

SMARCA4-deleted lung cancer cells (e.g., NCI-H1568, NCI-H838)

Immunocompromised mice (e.g., BALB/c nude)

ACBI2 formulated for oral gavage
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MCL1 inhibitor formulated for oral gavage

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject 5 x 10^6 SMARCA4-deleted lung cancer cells into the flank of each

mouse.

Monitor tumor growth until tumors reach an average volume of 150-200 mm³.

Randomize mice into four treatment groups: Vehicle, ACBI2 alone, MCL1 inhibitor alone,

and ACBI2 + MCL1 inhibitor.

Administer treatments as follows (example dosing schedule):

Vehicle: Once daily, oral gavage.

ACBI2: 80 mg/kg, once daily, oral gavage.

MCL1 inhibitor: Dose as per literature, e.g., once weekly, oral gavage.

Combination: Administer both drugs at their respective schedules.

Measure tumor volume with calipers every 3 days.

Monitor animal body weight as an indicator of toxicity.

Continue treatment for 21-28 days or until tumors in the control group reach the

predetermined endpoint.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

Western blot, immunohistochemistry) to confirm target engagement.

Signaling Pathway and Experimental Workflow
Visualization
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Caption: Synergistic mechanism of ACBI2 and an MCL1 inhibitor.
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Caption: In vivo xenograft study workflow.
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Section 2: ACBI2 in Combination with a KRAS G12C
Inhibitor
Rationale for Combination
KRAS G12C is a common oncogenic mutation in non-small cell lung cancer (NSCLC). While

KRAS G12C inhibitors like sotorasib have shown clinical efficacy, responses are not universal,

and resistance often develops. Co-mutations in tumor suppressor genes, such as SMARCA4,

are associated with a poorer response to KRAS G12C inhibitors.[6] The combination of a

SMARCA2 degrader with a KRAS G12C inhibitor in KRAS G12C/SMARCA4 co-mutated

cancers is a rational strategy to achieve a more profound and durable anti-tumor response.[1]

[7] This approach targets two distinct vulnerabilities of the cancer cells, potentially leading to

synergistic cell killing and overcoming resistance.[6]

Data Presentation
Table 3: In Vitro Synergy of SMARCA2 Degrader and Sotorasib in KRAS G12C/SMARCA4 Co-

mutant NSCLC Cell Lines

Cell Line
SMARCA2
Degrader (YDR1)
GI50 (nM)

Sotorasib GI50
(nM)

Combination Effect

H2030 ~10 >1000 Synergistic

H2122 ~5 ~500 Synergistic

Data adapted from studies on similar selective SMARCA2 degraders, YDR1 and YD54.[1][7]

Table 4: In Vivo Efficacy of SMARCA2 Degrader and Sotorasib Combination in a KRAS

G12C/SMARCA4 Co-mutant Lung Cancer Xenograft Model
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Treatment Group Dosing Regimen
Tumor Growth
Inhibition (%)

Observations

Vehicle Once daily, p.o. 0 -

SMARCA2 Degrader

(YDR1)
Once daily, p.o. Significant

Tumor Growth

Inhibition

Sotorasib Once daily, p.o. Moderate
Tumor Growth

Inhibition

Combination

YDR1 once daily +

Sotorasib once daily,

p.o.

Synergistic
Enhanced Tumor

Growth Inhibition

Data adapted from studies on a similar selective SMARCA2 degrader, YDR1.[7][8]

Experimental Protocols
1. Cell Proliferation Assay for Synergy Assessment

This protocol details the use of a real-time cell imaging system to assess the synergistic effect

of ACBI2 and sotorasib on the proliferation of KRAS G12C/SMARCA4 co-mutant NSCLC cells.

Materials:

KRAS G12C/SMARCA4 co-mutant NSCLC cell lines (e.g., H2030)

ACBI2

Sotorasib

Cell culture medium and supplements

96-well plates

IncuCyte® Live-Cell Analysis System (or similar)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://aacrjournals.org/mct/article/24/10_Supplement/C020/766212/Abstract-C020-Discovery-of-novel-SMARCA2-degraders
https://www.researchgate.net/publication/396813981_Abstract_C020_Discovery_of_novel_SMARCA2_degraders_with_synergistic_activity_against_SMARCA4_and_KRAS_co-mutant_tumors
https://www.benchchem.com/product/b13451338?utm_src=pdf-body
https://www.benchchem.com/product/b13451338?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13451338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course

of the experiment.

Allow cells to adhere overnight.

Treat cells with a matrix of ACBI2 and sotorasib concentrations.

Place the plate in the IncuCyte® system and acquire images every 2-4 hours for 7 days.

Analyze the data using the IncuCyte® software to determine the percent confluence over

time for each treatment condition.

Calculate the growth inhibition for each treatment and use a synergy model (e.g., Bliss

independence) to quantify the synergistic interaction.

2. In Vivo Xenograft Study for Combination Efficacy

This protocol describes an in vivo experiment to evaluate the anti-tumor efficacy of combining

ACBI2 and sotorasib in a KRAS G12C/SMARCA4 co-mutant NSCLC xenograft model.

Materials:

KRAS G12C/SMARCA4 co-mutant NSCLC cells (e.g., H2030)

Immunocompromised mice (e.g., NOD-SCID)

ACBI2 formulated for oral gavage

Sotorasib formulated for oral gavage

Vehicle control

Calipers for tumor measurement

Procedure:

Establish xenograft tumors by subcutaneously injecting 5 x 10^6 H2030 cells into the

flanks of mice.
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Once tumors reach an average volume of 150-200 mm³, randomize mice into four

treatment groups: Vehicle, ACBI2 alone, Sotorasib alone, and ACBI2 + Sotorasib.

Administer treatments daily via oral gavage at predetermined doses (e.g., ACBI2 at 80

mg/kg, Sotorasib at a clinically relevant dose).

Measure tumor volumes and body weights every 3 days.

Continue treatment for 21-28 days or until the study endpoint is reached.

At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot

for SMARCA2 and p-ERK levels).

Signaling Pathway and Experimental Workflow
Visualization
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Caption: Dual targeting of SMARCA2 and KRAS G12C pathways.
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Caption: In vitro synergy assessment workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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